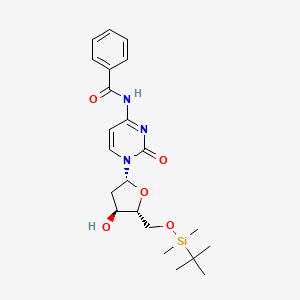

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H31N3O5Si |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17+,19+/m0/s1 |

InChI Key |

CCPOWNJNXQQIFV-YQVWRLOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a crucial protected nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and oligonucleotide synthesis. It details the compound's structure, physical and chemical properties, and its pivotal role in the synthesis of modified nucleic acids. The guide also includes detailed experimental protocols for its synthesis and purification, alongside visual representations of key chemical processes to facilitate a deeper understanding of its handling and application.

Introduction

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a chemically modified derivative of the natural nucleoside 2'-deoxycytidine. The strategic placement of protecting groups—a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl group at the N4-amino position of the cytosine base—renders it an essential building block in the phosphoramidite method of oligonucleotide synthesis. These protecting groups prevent unwanted side reactions during the sequential addition of nucleotides, ensuring the fidelity of the synthesized oligonucleotide chain. The TBDMS group offers robust protection under various reaction conditions and can be selectively removed, making it a valuable tool in the synthesis of complex oligonucleotides for therapeutic and diagnostic applications.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized in the tables below. These properties are critical for its storage, handling, and application in chemical syntheses.

Table 1: General Properties

| Property | Value |

| Chemical Name | 5'-O-(tert-Butyldimethylsilyl)-N4-benzoyl-2'-deoxycytidine |

| Synonyms | N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine, 5'-O-TBDMS-N4-Bz-dC |

| CAS Number | 51549-36-1 |

| Molecular Formula | C22H31N3O5Si |

| Molecular Weight | 445.58 g/mol [2] |

| Appearance | White to off-white solid |

Table 2: Physical Properties

| Property | Value |

| Melting Point | Not definitively reported; one source suggests 445.6 °C, which is likely an error.[3] |

| Solubility | DMSO: ≥ 250 mg/mL (561.07 mM) [with sonication][4] |

| Soluble in formulations of DMSO, PEG300, Tween-80, and saline.[5] | |

| Storage | Store at 4°C, protected from light.[4] |

| In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[5] |

Spectral Data

NMR Spectroscopy (Reference Compound: N4-Benzoyl-2'-deoxycytidine)

-

¹H NMR (DMSO-d₆): Characteristic peaks for the deoxyribose sugar protons are expected between 2.0 and 6.2 ppm. The aromatic protons of the benzoyl group typically appear between 7.4 and 8.1 ppm. The anomeric proton (H-1') of the deoxyribose is a key signal, usually a triplet around 6.1-6.3 ppm.

-

¹³C NMR (DMSO-d₆): The spectrum would show signals for the deoxyribose carbons (typically 60-90 ppm), the cytosine base carbons (95-165 ppm), and the benzoyl group carbons (128-170 ppm).

Mass Spectrometry (Reference Compound: N4-Benzoyl-2'-deoxycytidine)

-

Electrospray Ionization (ESI-MS): For the parent compound, N4-Benzoyl-2'-deoxycytidine (C₁₆H₁₇N₃O₅, MW: 331.33), the expected [M+H]⁺ ion would be at m/z 332.12. For the title compound, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine (C₂₂H₃₁N₃O₅Si, MW: 445.58), the expected [M+H]⁺ ion would be at m/z 446.21.

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of protected nucleosides and can be adapted for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

This synthesis is typically a two-step process starting from N4-benzoyl-2'-deoxycytidine.

Step 1: Selective Silylation of the 5'-Hydroxyl Group

-

Materials: N4-benzoyl-2'-deoxycytidine, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, and anhydrous pyridine.

-

Procedure: a. Dissolve N4-benzoyl-2'-deoxycytidine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon). b. Add imidazole (approximately 1.2 equivalents) to the solution. c. Add TBDMS-Cl (approximately 1.1 equivalents) dropwise to the stirred solution at room temperature. d. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as dichloromethane/methanol (e.g., 9:1 v/v). e. Upon completion, quench the reaction by adding a small amount of methanol. f. Remove the pyridine by rotary evaporation. g. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography.

Step 2: Purification by Silica Gel Chromatography

-

Materials: Crude 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, silica gel, and a solvent system (e.g., a gradient of methanol in dichloromethane).

-

Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., from 0% to 5% methanol in dichloromethane). d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine as a white to off-white solid.

Deprotection of the TBDMS Group

The removal of the TBDMS group is a critical step after its incorporation into an oligonucleotide chain.

-

Materials: Oligonucleotide containing the 5'-O-TBDMS group, triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Procedure: a. Dissolve the protected oligonucleotide in a suitable solvent (e.g., a mixture of N-methyl-2-pyrrolidone, TEA, and water). b. Add a solution of TEA·3HF or TBAF in THF to the oligonucleotide solution. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the deprotection by HPLC or mass spectrometry. d. Quench the reaction by adding a suitable buffer. e. Purify the deprotected oligonucleotide using standard techniques such as ethanol precipitation or HPLC.

Applications in Oligonucleotide Synthesis

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is primarily used as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[1] The TBDMS group at the 5'-position prevents the formation of phosphodiester bonds at this site during the coupling reaction. After the synthesis of the full-length oligonucleotide, the TBDMS group can be selectively removed to allow for further modifications at the 5'-terminus or for the final deprotection of the oligonucleotide.

Visualizations

Chemical Structure

Caption: Chemical structure of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

Synthesis Workflow

Caption: Simplified workflow for the synthesis and purification.

Application in Oligonucleotide Synthesis

Caption: Role in the phosphoramidite-based oligonucleotide synthesis.

Conclusion

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a cornerstone molecule in the chemical synthesis of modified oligonucleotides. Its well-defined chemical properties, coupled with the stability and selective removal of its protecting groups, enable the precise and efficient construction of DNA and RNA sequences with therapeutic and diagnostic potential. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic building block. While specific spectral data for the title compound remains elusive in publicly accessible databases, the provided information on related compounds and detailed protocols offers a solid foundation for its application in research and development.

References

- 1. Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-Benzoyl-2'-deoxy-5'-O-levulinoylcytidine | NB06921 [biosynth.com]

- 3. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure Elucidation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a crucial protected nucleoside analog used in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details the analytical data, experimental protocols, and logical framework required to confirm the chemical structure of this compound.

Chemical Structure and Properties

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine containing two key protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl group at the N4-amino position of the cytosine base. These protecting groups are essential for directing regioselectivity during oligonucleotide synthesis.

| Property | Value |

| Chemical Formula | C22H31N3O5Si |

| Molecular Weight | 445.58 g/mol |

| CAS Number | 51549-36-1[1][2] |

| Appearance | White to off-white solid[1] |

| SMILES | O=C1N([C@H]2C--INVALID-LINK--C(CO--INVALID-LINK--(C)C(C)(C)C)O2)C=CC(NC(C3=CC=CC=C3)=O)=N1[1] |

Spectroscopic Data for Structure Elucidation

The confirmation of the structure of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each proton in the molecule, allowing for the assignment of the deoxyribose sugar protons, the cytosine base protons, and the protons of the protecting groups.

Table 1: ¹H NMR Chemical Shifts for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H6 (cytosine) | 8.25 | d |

| H5 (cytosine) | 7.30 | d |

| Benzoyl (aromatic) | 7.95 - 7.50 | m |

| H1' (sugar) | 6.25 | t |

| H3' (sugar) | 4.45 | m |

| H4' (sugar) | 4.10 | m |

| H5'a, H5'b (sugar) | 3.90, 3.75 | m |

| H2'a, H2'b (sugar) | 2.50, 2.25 | m |

| TBDMS (tert-butyl) | 0.90 | s |

| TBDMS (dimethyl) | 0.10 | s |

| (Data is representative and may vary slightly based on solvent and instrument.) |

¹³C NMR Spectroscopy

Carbon NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (benzoyl) | ~167 |

| C4 (cytosine) | ~163 |

| C2 (cytosine) | ~155 |

| C6 (cytosine) | ~142 |

| Benzoyl (aromatic) | ~133-128 |

| C5 (cytosine) | ~97 |

| C1' (sugar) | ~87 |

| C4' (sugar) | ~86 |

| C3' (sugar) | ~71 |

| C5' (sugar) | ~63 |

| C2' (sugar) | ~41 |

| TBDMS (quaternary C) | ~26 |

| TBDMS (tert-butyl CH₃) | ~18 |

| TBDMS (dimethyl CH₃) | ~ -5 |

| (Note: Specific experimental data for the target molecule is not readily available in the public domain. These are expected shifts based on closely related structures and chemical shift prediction.) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Table 3: Expected Mass Spectrometry Data for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

| Ion | Expected m/z | Description |

| [M+H]⁺ | 446.21 | Protonated molecular ion |

| [M+Na]⁺ | 468.20 | Sodiated molecular ion |

| [M-C(CH₃)₃]⁺ | 388.15 | Loss of the tert-butyl group from the TBDMS moiety |

| [Benzoyl]⁺ | 105.03 | Benzoyl cation fragment |

| (Note: These are theoretical values. Experimental values may vary slightly.) |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, adapted from established procedures for similar protected nucleosides.[3]

Synthesis of N4-Benzoyl-2'-deoxycytidine

-

Dissolution: Dissolve 2'-deoxycytidine in a suitable solvent such as pyridine.

-

Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring under an inert atmosphere (e.g., argon).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by adding methanol.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

-

Dissolution: Dissolve N4-Benzoyl-2'-deoxycytidine in anhydrous pyridine.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) to the solution and stir at room temperature under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with methanol and remove the solvent in vacuo.

-

Extraction: Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the product by silica gel column chromatography to yield the final compound.

Analytical Characterization

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mass Spectrometry: Obtain high-resolution mass spectra using electrospray ionization (ESI) in positive ion mode.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase C18 column with a suitable gradient of acetonitrile in water or a buffer system.

Visualizations of Workflows and Logic

The following diagrams illustrate the key processes in the synthesis and structure elucidation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

Caption: Synthetic workflow for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

Caption: Logical workflow for the structure elucidation process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]

- 3. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-tert-Butyldimethylsilyl-N4-Benzoyl-2'-deoxycytidine is a critical protected nucleoside analog indispensable for the chemical synthesis of DNA and RNA oligonucleotides. Its strategic design, featuring a bulky silyl protecting group at the 5'-hydroxyl position and a benzoyl group protecting the exocyclic amine of deoxycytidine, facilitates the controlled, stepwise assembly of nucleic acid chains. This technical guide delves into the core applications of this compound, providing a detailed overview of its function in solid-phase phosphoramidite synthesis, comprehensive experimental protocols, and quantitative data to support its utility in research and therapeutic development.

Introduction

The precise chemical synthesis of oligonucleotides is the bedrock of modern molecular biology, enabling advancements in diagnostics, therapeutics, and fundamental research. Technologies such as polymerase chain reaction (PCR), DNA sequencing, gene editing, and the development of RNA-based therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) all rely on the availability of high-purity, custom-synthesized nucleic acid sequences.[1] At the heart of this synthetic capability lies the use of protected nucleoside phosphoramidites, with 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine serving as a key building block for the incorporation of deoxycytidine residues.

The protection of reactive functional groups on the nucleoside is paramount to prevent unwanted side reactions during the sequential coupling steps of oligonucleotide synthesis. 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine employs two key protecting groups:

-

5'-O-tert-Butyldimethylsilyl (TBDMS): This silyl ether protects the primary 5'-hydroxyl group. The TBDMS group is stable throughout the synthesis cycle but can be selectively removed to allow for the subsequent coupling reaction.

-

N4-Benzoyl (Bz): This amide protecting group shields the exocyclic amine of the cytosine base, preventing it from interfering with the phosphoramidite chemistry.[2]

This guide will explore the integral role of this compound in the widely adopted phosphoramidite method for solid-phase oligonucleotide synthesis.

Core Application: Solid-Phase Oligonucleotide Synthesis

5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is primarily utilized as a monomeric building block in the automated solid-phase synthesis of DNA and, by extension, in the synthesis of modified nucleic acids.[3][4][5] The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).

The general synthetic cycle, which is repeated for each nucleotide addition, consists of four main steps:

-

Deblocking (Detritylation): Removal of the acid-labile 5'-O-dimethoxytrityl (DMT) group from the support-bound nucleoside (or the growing oligonucleotide chain) to expose the free 5'-hydroxyl group.

-

Coupling: Activation of the incoming phosphoramidite, such as a derivative of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.

The TBDMS group on the 5'-hydroxyl of the cytidine building block is a key feature, particularly in RNA synthesis and the synthesis of modified oligonucleotides, where differential protection strategies are required.

Quantitative Data

The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data associated with the use of protected nucleosides like 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in solid-phase synthesis.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | >98% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. A small decrease in efficiency per step leads to a significant reduction in the yield of the full-length product. |

| Purity (per coupling step) | High | The purity of the phosphoramidite building block directly impacts the fidelity of the synthesis. |

| Deprotection Yield (Base) | >95% | Efficient removal of the N4-benzoyl group is necessary to yield the natural cytosine base in the final oligonucleotide. |

| Deprotection Yield (5'-OH) | >95% | Complete removal of the 5'-TBDMS group is required to ensure proper functionality of the synthesized oligonucleotide. |

Note: These values are representative and can vary depending on the specific synthesis protocol, reagents, and instrumentation used.

Experimental Protocols

The following sections provide a detailed methodology for the key stages of solid-phase oligonucleotide synthesis involving 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine as a phosphoramidite building block.

Solid-Phase Synthesis Cycle

This protocol outlines the automated cycle for the addition of a single deoxycytidine residue using a phosphoramidite derivative of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

-

3'-Phosphoramidite of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile).

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Anhydrous acetonitrile.

-

Automated DNA/RNA synthesizer.

Procedure:

-

Deblocking: The CPG support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside, yielding a free 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile.

-

Coupling: The 3'-phosphoramidite of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for a predetermined time (typically 30-180 seconds) to form a phosphite triester linkage.[6] The column is then washed with acetonitrile.

-

Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step is allowed to proceed for approximately 1-2 minutes, followed by a wash with acetonitrile.

-

Oxidation: The oxidizing solution is passed through the column to convert the newly formed phosphite triester to a stable phosphate triester. This step typically takes about 30 seconds. The column is then washed with acetonitrile.

-

Iteration: These four steps are repeated for each subsequent nucleoside to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Materials:

-

Concentrated ammonium hydroxide.

-

Fluoride source (e.g., triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF)).

Procedure:

-

Cleavage from Support and Base Deprotection: The CPG support is treated with concentrated ammonium hydroxide at room temperature or elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the N4-benzoyl protecting groups from the cytosine bases.

-

Silyl Group Deprotection: To remove the 5'-TBDMS group (and 2'-TBDMS groups in RNA synthesis), the oligonucleotide solution is treated with a fluoride-containing reagent. For example, incubation with TEA·3HF in a suitable solvent.

-

Purification: The fully deprotected oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter sequences and other impurities.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the solid-phase oligonucleotide synthesis process.

Caption: Solid-phase oligonucleotide synthesis cycle.

Conclusion

5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a cornerstone of modern chemical oligonucleotide synthesis. Its robust protecting group strategy enables the high-fidelity, automated synthesis of custom DNA and modified nucleic acid sequences. A thorough understanding of its role and the associated experimental protocols is essential for researchers and professionals in the fields of molecular biology, drug discovery, and diagnostics. The continued availability of high-quality protected nucleosides like this will undoubtedly fuel further innovation in the development of nucleic acid-based technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

CAS Number: 51549-36-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a chemically modified nucleoside that plays a crucial role as a building block in the chemical synthesis of DNA oligonucleotides. Its structure is designed for compatibility with the widely used phosphoramidite synthesis methodology. The strategic placement of protecting groups—the tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group on the exocyclic amine of the cytosine base—prevents unwanted side reactions during the stepwise assembly of the oligonucleotide chain. This protection strategy is fundamental to achieving high-yield and high-fidelity synthesis of custom DNA sequences for various applications in research, diagnostics, and therapeutics.[1][2][3]

Chemical and Physical Properties

The key chemical and physical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 51549-36-1 | |

| Molecular Formula | C22H31N3O5Si | [4] |

| Molecular Weight | 445.58 g/mol | [4] |

| Appearance | White or off-white solid | |

| Storage Conditions | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [4] |

| Solubility | Soluble in DMSO (≥ 2.08 mg/mL), and can be formulated in various solvent systems for in vivo use. | [4] |

Synthesis and Purification

Experimental Protocol: Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

This protocol outlines a two-step process: N4-benzoylation followed by 5'-O-silylation.

Step 1: N4-Benzoylation of 2'-deoxycytidine

-

Materials: 2'-deoxycytidine, Benzoic anhydride, Pyridine (anhydrous).

-

Procedure:

-

Suspend 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Add benzoic anhydride (typically 1.1 to 1.5 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

The crude N4-Benzoyl-2'-deoxycytidine can be purified by silica gel column chromatography.

-

Step 2: 5'-O-Silylation of N4-Benzoyl-2'-deoxycytidine

-

Materials: N4-Benzoyl-2'-deoxycytidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Pyridine (anhydrous).

-

Procedure:

-

Dissolve the purified N4-Benzoyl-2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Add imidazole (typically 1.5 to 2.0 equivalents).

-

Add TBDMS-Cl (typically 1.1 to 1.5 equivalents) portion-wise to the solution while stirring.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by adding a small amount of water.

-

Concentrate the mixture under reduced pressure.

-

The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, is purified by silica gel column chromatography.

-

Purification and Characterization

Purification is typically achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane or dichloromethane in methanol. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Oligonucleotide Synthesis

The primary application of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a monomer in the solid-phase phosphoramidite synthesis of DNA oligonucleotides.[1][2] The protecting groups are crucial for the success of this multi-step process. The TBDMS group on the 5'-hydroxyl is temporarily protecting this position, to be removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide. The benzoyl group on the N4-amino group of cytosine is a base-labile protecting group that remains on during the entire synthesis and is removed at the final deprotection step.[5]

Experimental Protocol: Phosphoramidite Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide on a solid support follows a four-step cycle for each nucleotide addition.[6]

-

Detritylation (Deblocking): The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the free 5'-hydroxyl for the subsequent coupling reaction.[6]

-

Coupling (Activation): The next nucleoside, as a phosphoramidite derivative (such as the 3'-phosphoramidite of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine), is activated by a weak acid, like 1H-tetrazole or a derivative thereof. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[6]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically acetic anhydride and 1-methylimidazole. This ensures that only the desired full-length oligonucleotide is synthesized.[6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine.[6]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Visualizations

Logical Relationship of Protecting Groups in Oligonucleotide Synthesis```dot

Caption: The four-step cycle of phosphoramidite chemistry.

Conclusion

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is an indispensable reagent for the chemical synthesis of DNA. Its well-defined structure with orthogonal protecting groups enables the precise and efficient construction of oligonucleotides using the phosphoramidite method. A thorough understanding of its properties, synthesis, and application is essential for researchers and professionals engaged in the development of nucleic acid-based technologies. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective utilization of this key building block in the laboratory.

References

- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. atdbio.com [atdbio.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Guardian of the Code: A Technical Guide to the TBDMS Protecting Group in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, where the precise manipulation of reactive functional groups is paramount, protecting groups serve as indispensable tools. Among these, the tert-butyldimethylsilyl (TBDMS) group has established itself as a cornerstone, particularly in the synthesis of oligonucleotides and modified nucleosides. Its unique combination of stability, selective introduction, and mild removal has made it a workhorse for chemists navigating the complexities of RNA and DNA analog synthesis. This technical guide provides an in-depth exploration of the role of the TBDMS protecting group, offering a comprehensive overview of its application, detailed experimental protocols, and a quantitative analysis of its performance.

The Strategic Importance of the TBDMS Group

The TBDMS group, a silicon-based protecting group, is primarily employed to shield the hydroxyl functions of the sugar moiety in nucleosides. Its steric bulk and electronic properties confer a high degree of stability under a wide range of reaction conditions, yet it can be readily cleaved when desired, a property known as orthogonality. This allows for the selective modification of other parts of the nucleoside, such as the nucleobase or the phosphate backbone, without unintended reactions at the sugar hydroxyls.

The most critical application of the TBDMS group is in the solid-phase synthesis of RNA. The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, poses a significant challenge. This group must be protected during the phosphoramidite coupling steps to prevent unwanted side reactions and chain branching. The TBDMS group has proven to be an effective guardian of the 2'-hydroxyl, enabling the efficient and high-fidelity synthesis of RNA oligonucleotides.[1][][3]

Introduction of the TBDMS Protecting Group: Silylation

The process of introducing a TBDMS group onto a hydroxyl function is known as silylation. The most common and effective method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The steric hindrance of the TBDMS group plays a crucial role in the regioselectivity of the silylation reaction, particularly in deoxynucleosides where the primary 5'-hydroxyl group is more accessible and reacts preferentially over the secondary 3'-hydroxyl group.[6] In ribonucleosides, a mixture of 2'- and 3'-O-TBDMS isomers is often obtained, which may require chromatographic separation. However, methods for site-selective silylation have been developed to improve the yield of the desired isomer.[7][8]

Quantitative Analysis of Silylation Reactions

The efficiency of silylation reactions is critical for the overall success of a synthetic route. The following table summarizes typical yields and reaction times for the silylation of various nucleosides under standard conditions.

| Nucleoside | Hydroxyl Position | Silylating Agent | Base/Solvent | Reaction Time | Yield (%) | Reference |

| Thymidine | 5'-OH | TBDMS-Cl | Imidazole/DMF | 3 h | >90% | [9] |

| Uridine | 2'/3'-OH | TBDMS-Cl | Imidazole/DMF | - | 71:29 (2'-OH:3'-OH) | [8] |

| Guanosine | 2',3',5'-OH | TBDMS-Cl | Imidazole/DMF | 16 h | - | [10] |

| 5-hm-dC derivative | 5-CH₂OH | TBDMS-Cl | Imidazole/DMF | 2 h | 95% | [11] |

Table 1: Representative Silylation Reactions of Nucleosides.

Experimental Protocol: 5'-O-TBDMS Protection of Thymidine

This protocol describes a standard procedure for the selective silylation of the 5'-hydroxyl group of thymidine.

Materials:

-

Thymidine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Silica gel for column chromatography

Procedure:

-

To a dry flask under a nitrogen atmosphere, add TBDMS-Cl (1.2 eq.) and imidazole (2.0 eq.).

-

Add anhydrous DMF and stir the mixture until all solids have dissolved.

-

Add thymidine (1.0 eq.) to the solution and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.[9]

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-(tert-butyldimethylsilyl)thymidine.

Caption: General workflow for the silylation of a nucleoside.

Removal of the TBDMS Protecting Group: Desilylation

The selective removal of the TBDMS group is a critical step in nucleoside synthesis. The most common method for desilylation is treatment with a fluoride ion source. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a widely used reagent for this purpose.[12][13][14] However, the basicity of TBAF can sometimes lead to side reactions, and its water sensitivity can be a drawback.[15]

Alternative fluoride reagents such as triethylamine trihydrofluoride (TEA·3HF) have been developed to offer milder and more reliable deprotection, especially in the context of RNA synthesis.[15] Acidic conditions, such as treatment with acetic acid or trifluoroacetic acid (TFA), can also be employed for TBDMS cleavage, often with selectivity for the 5'-O-TBDMS group over secondary silyl ethers.[3][16] Other reagents like potassium bifluoride (KHF₂) and acetyl chloride in methanol have also been reported for specific applications.[4][17]

Quantitative Comparison of Desilylation Methods

The choice of desilylation reagent and conditions can significantly impact the yield and purity of the final product. The following table provides a comparison of different desilylation methods for TBDMS-protected nucleosides.

| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| 5'-O-TBDMS-Thymidine | 80% Acetic Acid | Water | Steam Bath | 15 min | 98% | [3] |

| TBDMS-protected alcohol | 1M TBAF | THF | 0°C to RT | 45 min | 32% (low due to substrate sensitivity) | [12] |

| 2'-O-TBDMS RNA | 1M TBAF | THF | Room Temp. | 24 h | - | [15] |

| 2'-O-TBDMS RNA | TEA·3HF/NMP/TEA | - | 65°C | 90 min | - | [15] |

| Phenolic TBDMS ether | KHF₂ | Methanol | Room Temp. | 30 min | High | [17] |

| TBDMS ether | Acetyl Chloride (cat.) | Methanol | 0°C to RT | - | High | [4] |

Table 2: Comparison of Desilylation Methods for TBDMS Ethers.

Experimental Protocol: TBAF-Mediated Desilylation of a TBDMS-Protected Nucleoside

This protocol outlines a general procedure for the removal of a TBDMS group using TBAF.

Materials:

-

TBDMS-protected nucleoside

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Magnesium sulfate or sodium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected nucleoside (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1 eq.) dropwise to the cooled solution.

-

Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[14]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the deprotected nucleoside.

Caption: General workflow for the desilylation of a TBDMS-protected nucleoside.

The TBDMS Group in Solid-Phase RNA Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. In RNA synthesis, the 2'-hydroxyl group is typically protected with a TBDMS group.[1][18] The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation.

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group to expose the 5'-hydroxyl for the next coupling reaction.

-

Coupling: The incoming 2'-O-TBDMS protected ribonucleoside phosphoramidite is activated and couples with the free 5'-hydroxyl of the growing chain. Activators such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) are often used to enhance coupling efficiency, which can be a challenge due to the steric bulk of the TBDMS group.[19][20]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, a multi-step deprotection procedure is required to remove the protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyls.

Caption: The four-step cycle of solid-phase RNA synthesis using TBDMS protection.

Experimental Protocol: Deprotection of a Synthetic Oligoribonucleotide

This protocol describes a typical two-step deprotection procedure for an oligoribonucleotide synthesized using 2'-O-TBDMS protection.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

Materials:

-

Controlled-pore glass (CPG) solid support with the synthesized oligoribonucleotide

-

Concentrated ammonium hydroxide/ethanol (3:1, v/v) or aqueous methylamine

Procedure:

-

Transfer the CPG support to a sealed vial.

-

Add the ammonium hydroxide/ethanol mixture or aqueous methylamine.

-

Heat the vial at 65°C for the recommended time (e.g., 4 hours for ammonium hydroxide/ethanol, 10 minutes for aqueous methylamine).[15]

-

Cool the vial and carefully transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.

-

Wash the CPG support with an ethanol/acetonitrile/water mixture to recover any remaining product.

-

Evaporate the combined solutions to dryness.

Step 2: Removal of the 2'-O-TBDMS Groups

Materials:

-

Dried, partially deprotected oligoribonucleotide

-

Triethylamine trihydrofluoride (TEA·3HF)/N-methyl-2-pyrrolidinone (NMP)/triethylamine (TEA) solution or 1.0 M TBAF in THF

Procedure (using TEA·3HF):

-

To the dried oligonucleotide, add the TEA·3HF/NMP/TEA solution.

-

Heat the mixture at 65°C for 90 minutes.[15]

-

Cool the reaction to room temperature.

-

Precipitate the deprotected oligoribonucleotide by adding a solution of sodium acetate and n-butanol.

-

Collect the precipitated RNA by centrifugation.

-

Wash the pellet and then dissolve it in an appropriate buffer for purification by HPLC or other methods.

Stability and Potential for Migration

A key consideration when using TBDMS to protect the 2'-hydroxyl of ribonucleosides is the potential for migration to the adjacent 3'-hydroxyl group under certain conditions. This isomerization can occur on silica gel surfaces and in the presence of protic or basic solvents.[12] This migration can lead to the formation of undesired 2'-5' phosphodiester linkages during oligonucleotide synthesis. The choice of appropriate solvents and reaction conditions is therefore crucial to minimize this side reaction. The use of alternative 2'-protecting groups, such as the triisopropylsilyloxymethyl (TOM) group, has been explored to circumvent this issue.[12]

Conclusion

The tert-butyldimethylsilyl protecting group is a powerful and versatile tool in the arsenal of the nucleoside chemist. Its robustness, coupled with the ability to be selectively introduced and removed, has been instrumental in advancing the synthesis of complex nucleoside analogs and, most notably, in making the automated chemical synthesis of RNA a routine and reliable process. A thorough understanding of its properties, including its stability, reactivity, and potential for migration, is essential for its successful application. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge and practical guidance needed to effectively harness the power of the TBDMS protecting group in their synthetic endeavors.

References

- 1. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. patents.justia.com [patents.justia.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atdbio.com [atdbio.com]

- 13. mdpi.com [mdpi.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. researchgate.net [researchgate.net]

- 17. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kulturkaufhaus.de [kulturkaufhaus.de]

- 19. academic.oup.com [academic.oup.com]

- 20. glenresearch.com [glenresearch.com]

Benzoyl Protection of Exocyclic Amines in DNA Synthesis: A Technical Guide

In the automated solid-phase synthesis of DNA oligonucleotides, the protection of reactive functional groups is paramount to prevent undesirable side reactions and ensure the fidelity of the final sequence. The exocyclic amines of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG) are particularly nucleophilic and must be masked. The benzoyl (Bz) group is a standard and robust protecting group used for this purpose, particularly for dA and dC. This guide provides an in-depth overview of the principles, experimental protocols, and critical data associated with the benzoyl protection strategy in DNA synthesis.

Chemical Principles of Benzoyl Protection

The exocyclic amino groups of adenine, cytosine, and guanine are susceptible to reaction with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis. To prevent branching and other side reactions, these amines are acylated. Benzoyl chloride is a common reagent for this protection, converting the primary amino groups into secondary benzamides.[1][2] This modification effectively reduces their nucleophilicity.

The protection reaction must be chemoselective for the exocyclic amine over the hydroxyl groups of the deoxyribose sugar.[3] While the amine is inherently more nucleophilic, side reactions with the 3'- and 5'-hydroxyls can occur.[4] To achieve high selectivity, a "transient protection" method is often employed. In this approach, the hydroxyl groups are temporarily silylated with an agent like chlorotrimethylsilane (TMSCl).[5] The resulting silyl ethers are less reactive than the exocyclic amine, directing the benzoyl chloride to acylate the desired nitrogen. The silyl groups are then easily removed during aqueous work-up.[4]

The standard protecting groups used in phosphoramidite chemistry are N⁶-benzoyl-2′-deoxyadenosine (dAᵇᶻ), N⁴-benzoyl-2′-deoxycytidine (dCᵇᶻ), and N²-isobutyryl-2′-deoxyguanosine (dGⁱᵇᵘ).[6]

Experimental Protocols

The following sections detail generalized protocols for the protection of exocyclic amines and the subsequent deprotection of the synthesized oligonucleotide.

This protocol is adapted from the Jones' transient method, optimized to reduce the quantity of reagents.[5]

-

Preparation : Dry the starting 2'-deoxycytidine by co-evaporation with anhydrous pyridine and dissolve it in fresh anhydrous pyridine.

-

Silylation : Under an argon atmosphere, add chlorotrimethylsilane (TMSCl) to the solution with stirring. This protects the hydroxyl groups.

-

Acylation : Slowly add benzoyl chloride to the reaction mixture at room temperature.[7] The amount should be nearly equivalent to the nucleoside.[5]

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching : Upon completion, cool the mixture in an ice bath and add cold water, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.

-

Work-up : Stir the mixture for 30-60 minutes, then evaporate the solvent under reduced pressure.

-

Purification : Co-evaporate the residue with toluene to remove residual pyridine.[7] Purify the resulting crude N⁴-benzoyl-2'-deoxycytidine by silica gel column chromatography.

Following N-protection, the nucleoside is converted into a phosphoramidite synthon for use in the DNA synthesizer.

-

5'-O-DMT Protection : React the N-benzoyl nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine to protect the 5'-hydroxyl group.[7]

-

Work-up and Purification : Quench the reaction with methanol.[7] Evaporate the solvent, dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂), and wash with aqueous sodium bicarbonate and brine.[7] Purify the product by column chromatography.

-

Phosphitylation : React the 5'-O-DMTr-N-benzoyl nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) in anhydrous CH₂Cl₂.[7][8]

-

Final Purification : After the reaction is complete, purify the final phosphoramidite product, typically by precipitation or chromatography, and store it under anhydrous conditions until use.

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including benzoyl, cyanoethyl, and DMTr) are removed.

-

Cleavage and Deprotection : Treat the solid support-bound oligonucleotide with a deprotection reagent. Concentrated ammonium hydroxide is standard.[1]

-

Incubation : Heat the mixture in a sealed vial. Typical conditions are 55°C for 6-8 hours or room temperature for 24 hours.[1]

-

Evaporation : After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the ammonia solution to dryness.

-

Reconstitution : Reconstitute the crude, deprotected oligonucleotide pellet in sterile, nuclease-free water for subsequent purification by HPLC or gel electrophoresis.

Data Summary

The efficiency and conditions for benzoyl protection and deprotection are critical for high-yield, high-purity oligonucleotide synthesis.

The following table summarizes typical conditions for the N-benzoylation of nucleosides.

| Nucleoside | Acylating Agent | Solvent | Catalyst/Additive | Temperature | Typical Reaction Time |

| Deoxyadenosine | Benzoyl Chloride | Pyridine | TMSCl (transient) | Room Temp. | Overnight |

| Deoxycytidine | Benzoyl Chloride[7] | Pyridine[7] | TMSCl (transient)[5] | Room Temp. | Overnight[7] |

| Deoxyguanosine | Benzoyl Chloride | Pyridine | DMAP (catalyst) | 40-115°C | 4-7 hours[9] |

Note: Benzoyl protection is less common for dG; isobutyryl or phenoxyacetyl are often preferred.[6][10]

The removal of benzoyl groups is a crucial final step. The conditions must be stringent enough for complete removal but mild enough to prevent degradation of the oligonucleotide.

| Reagent | Temperature | Time | Notes | Reference |

| Conc. Ammonium Hydroxide | 55°C | ~6 hours | Standard method for Bz, iBu groups. | [1] |

| Conc. Ammonium Hydroxide | Room Temp. | ~24 hours | Slower alternative to heating. | [1] |

| Ammonia (gas phase) | 25°C | ~7 hours | Slower than aqueous at RT but avoids liquid handling. | [11] |

| Ammonia/Methylamine (AMA) | Room Temp. | 5-10 minutes | "UltraFAST" deprotection; requires acetyl-dC to avoid side reactions. | [12] |

| t-butylamine/water (1:3) | 60°C | 6 hours | Alternative for sensitive oligonucleotides (e.g., with dyes). | [12] |

| 0.5 M LiOH / 3.5 M TEA in MeOH | 75°C | 60 minutes | Ammonia-free method, useful for short oligos. | [6] |

Advantages and Disadvantages

Advantages:

-

Robustness: The benzoyl group is highly stable to the acidic conditions used for detritylation during each cycle of DNA synthesis.[13]

-

Well-Established: The chemistry is well-understood and widely implemented in standard DNA synthesis protocols.

Disadvantages:

-

Harsh Deprotection: Removal requires prolonged exposure to strong bases like concentrated ammonium hydroxide at high temperatures.[1][14]

-

Potential for Side Reactions: The harsh deprotection conditions can be incompatible with sensitive or modified nucleobases.[12][14] For certain modifications, transamination of N⁴-benzoyl cytidine can occur.[15]

-

Depurination: While more stable than some labile alternatives, depurination of adenosine can still occur during the acidic detritylation steps.[13]

For syntheses involving sensitive labels, dyes, or modified backbones, alternative, more labile protecting groups like phenoxyacetyl (PAC) or acetyl (Ac) may be preferable as they can be removed under milder conditions, such as with potassium carbonate in methanol or more dilute ammonia.[10][12]

References

- 1. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. glenresearch.com [glenresearch.com]

- 13. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trilinkbiotech.com [trilinkbiotech.com]

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside analog used in the synthesis of modified oligonucleotides for research and therapeutic applications. This document details its chemical properties, provides a comprehensive experimental protocol for its synthesis and incorporation into DNA, presents quantitative data on its enzymatic utilization, and illustrates its mechanism of action.

Core Molecular Attributes

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine, a natural component of DNA. It is chemically modified with two key protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position of the deoxyribose sugar and a benzoyl group at the N4-amino position of the cytosine base. These modifications are essential for its application in automated solid-phase oligonucleotide synthesis.

| Property | Value | Reference |

| Molecular Formula | C22H31N3O5Si | [1][2] |

| Molecular Weight | 445.58 g/mol | [1][2][3] |

| CAS Number | 51549-36-1 | [2] |

| Appearance | White to off-white solid | |

| Primary Application | Building block for oligonucleotide synthesis | [3] |

Experimental Protocols

The primary utility of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a phosphoramidite building block in solid-phase DNA synthesis. The following protocols outline the key steps for its preparation and subsequent use.

Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite

This multi-step synthesis involves the sequential protection of 2'-deoxycytidine followed by phosphitylation to generate the reactive phosphoramidite monomer.

Step 1: 5'-Hydroxyl Protection with TBDMS

-

Suspend 2'-deoxycytidine in a solution of pyridine.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst, such as silver nitrate or imidazole, to the solution.

-

Stir the reaction at room temperature until the selective silylation of the primary 5'-hydroxyl group is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and purify the resulting 5'-O-TBDMS-2'-deoxycytidine by silica gel chromatography.

Step 2: N4-Amino Group Protection with Benzoyl Chloride

-

Dissolve the 5'-O-TBDMS-2'-deoxycytidine in anhydrous pyridine.

-

Cool the solution in an ice bath and slowly add benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture by extraction and purify the product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, by silica gel chromatography.

Step 3: 3'-Hydroxyl Phosphitylation

-

Dry the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, and a non-nucleophilic base like N,N-diisopropylethylamine.

-

Stir the reaction at room temperature for a few hours until the reaction is complete.

-

Purify the final phosphoramidite product quickly on a short silica gel column under anhydrous conditions.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is then used in an automated DNA synthesizer following the standard phosphoramidite cycle.

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound nucleotide.

-

Coupling: Activation of the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite with an activator, such as tetrazole or dicyanoimidazole, and subsequent coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling efficiencies for modified phosphoramidites are typically very high, often exceeding 90%.[4]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent like iodine in a water/pyridine/THF solution.

Deprotection of the Modified Oligonucleotide

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Base and Phosphate Deprotection: Treatment with concentrated aqueous ammonia or a mixture of ammonia and methylamine cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

-

5'-TBDMS Deprotection: The silyl group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

Quantitative Data Presentation

The successful application of modified nucleosides depends on their efficient incorporation into DNA by DNA polymerases. The following table summarizes the enzymatic incorporation efficiency of N4-benzoyl-2'-deoxycytidine triphosphate (dCBzTP), a metabolite of the title compound, by various DNA polymerases in primer extension experiments.

| DNA Polymerase | Family | Template Base | Incorporation Efficiency of dCBzTP | Reference |

| Taq | A | Guanine (G) | Efficient | [1][3] |

| Taq | A | Adenine (A) | Strong misincorporation | [1][3] |

| Klenow Fragment (exo-) | A | Guanine (G) | Efficient | [1][3] |

| Klenow Fragment (exo-) | A | Adenine (A) | Strong misincorporation | [1][3] |

| KOD XL | B | Guanine (G) | Efficient | [1][3] |

| KOD XL | B | Adenine (A) | Strong misincorporation | [1][3] |

| phi29 (proofreading) | B | Guanine (G) | Efficient | [1][3] |

| phi29 (proofreading) | B | Adenine (A) | Prone to misincorporation | [1][3] |

These data indicate that N4-benzoyl-2'-deoxycytidine triphosphate is a good substrate for several DNA polymerases for incorporation opposite guanine. Notably, a significant level of misincorporation opposite adenine is observed with some polymerases.

Mandatory Visualizations

Experimental Workflow for Synthesis and Incorporation

References

An In-depth Technical Guide to the Solubility Parameters of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-tert-butyldimethylsilyl-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside, a fundamental building block utilized in the laboratory synthesis of DNA and oligonucleotides.[1][2] Its structure is derived from the natural nucleoside 2'-deoxycytidine, but with two critical protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl (Bz) group on the exocyclic amine (N4) of the cytosine base. These protecting groups are essential for directing the chemical reactions during automated solid-phase oligonucleotide synthesis, preventing unwanted side reactions.[]

The solubility of this protected nucleoside in various organic solvents is a critical physicochemical property that dictates its handling, purification, and efficacy in synthetic protocols. This guide provides a comprehensive overview of the known solubility data for 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, outlines experimental protocols for its dissolution, and describes the theoretical framework and experimental determination of its solubility parameters.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and complex vehicle formulations. The data highlights its high solubility in Dimethyl Sulfoxide (DMSO), a common solvent for preparing concentrated stock solutions.

| Solvent/Vehicle System | Concentration | Molarity (approx.) | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 561.07 mM | Requires sonication for dissolution. | [4][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.67 mM | Results in a clear solution. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.67 mM | Results in a clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.67 mM | Results in a clear solution. | [1] |

Solubility Parameters: Theoretical Framework

Hansen Solubility Parameters (HSP) are a powerful tool for predicting polymer-solvent and solute-solvent interactions.[6] They deconstruct the total Hildebrand parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like." A solute will be most soluble in a solvent that has a similar combination of δD, δP, and δH values.

Logical Relationship of Protecting Groups

The solubility of the molecule is a composite of its core deoxycytidine structure and the two bulky, lipophilic protecting groups. The TBDMS and Benzoyl groups significantly alter the overall polarity and hydrogen bonding capacity compared to the unprotected nucleoside.

Caption: Relationship between the core nucleoside and its protecting groups.

Experimental Protocols

Protocol 1: General Method for Hansen Solubility Parameter (HSP) Determination

This protocol describes a general methodology that can be employed to experimentally determine the HSP of this compound. The method involves solubility testing in a range of solvents with known HSP values and fitting the results to a "solubility sphere" in 3D Hansen space.

Materials:

-

This compound

-

A set of diverse solvents with known HSP values (e.g., acetone, toluene, methanol, hexane, water, etc.; typically 20-60 solvents are used).

-

Small glass vials (2 mL) with caps.

-

Vortex mixer and/or ultrasonic bath.

-

HSP analysis software (e.g., HSPiP).

Procedure:

-

Solvent Selection: Choose a wide range of solvents to cover a broad area of the Hansen space.

-

Solute Addition: Add a small, fixed amount of the solute to each vial (e.g., 0.1 g).

-

Solvent Addition: Add a fixed amount of a single solvent to each vial (e.g., 1.0 mL).

-

Dissolution: Vigorously mix each vial using a vortex mixer. If necessary, use an ultrasonic bath to aid dissolution.[4][5] Allow the vials to sit at a constant temperature for several hours (or overnight) to reach equilibrium.

-

Solubility Classification: Observe each vial and classify the solubility. A simple binary classification is often sufficient:

-

"Good" (Score = 1): The solute is completely dissolved, forming a clear solution.

-

"Bad" (Score = 0): The solute is partially dissolved or remains as a solid precipitate.

-

-

Data Analysis:

-

Enter the list of solvents and their corresponding scores (1 or 0) into the HSP software.

-

The software will calculate the center of a sphere in 3D Hansen space (δD, δP, δH) that best encloses all the "good" solvents while excluding the "bad" solvents.

-

The coordinates of the center of this sphere represent the Hansen Solubility Parameters of the solute.

-

Protocol 2: Preparation of In Vivo Vehicle Formulations

The following protocols are for preparing solutions of at least 2.08 mg/mL for research use.[1]

A. PEG300/Tween-80/Saline Formulation

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare 1 mL of the final solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to reach the final volume of 1 mL and mix.

B. SBE-β-CD/Saline Formulation

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare 1 mL of the final solution, take 100 µL of the DMSO stock solution.

-

Add 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

-

Mix thoroughly until a clear solution is formed.

Application Workflow: Role in Oligonucleotide Synthesis

This compound is designed specifically for use as a monomer in solid-phase phosphoramidite chemistry for synthesizing DNA strands. The TBDMS group on the 5'-hydroxyl is a temporary protecting group removed at the start of each coupling cycle, while the N4-benzoyl group is a base-protecting group that remains until the final deprotection step. The compound's solubility in the synthesis solvent (typically acetonitrile) is paramount for efficient coupling.

The following diagram illustrates the standard cycle of solid-phase oligonucleotide synthesis where this building block is incorporated.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Conclusion

This compound is a key reagent in nucleic acid chemistry, whose utility is fundamentally linked to its solubility characteristics. It exhibits excellent solubility in DMSO, making it suitable for preparing high-concentration stock solutions. While specific Hansen Solubility Parameters have not been published, this guide provides the established experimental framework for their determination, empowering researchers to systematically predict and optimize solvent systems for synthesis, purification, and formulation. The provided protocols and workflow diagrams offer a practical reference for the effective use of this important synthetic building block.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 修饰核苷 | MCE [medchemexpress.cn]

- 4. N4-BENZOYL-5'-O-TERT-BUTYLDIMETHYLSILYL-2'-DEOXYCYTIDINE CAS#: 51549-36-1 [m.chemicalbook.com]

- 5. N4-BENZOYL-5'-O-TERT-BUTYLDIMETHYLSILYL-2'-DEOXYCYTIDINE | 51549-36-1 [amp.chemicalbook.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Navigating the Stability Landscape of Silyl-Protected Nucleosides: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful nucleoside and nucleotide chemistry. Among these, silyl ethers are workhorses for the temporary protection of hydroxyl groups, offering a tunable range of stability and ease of removal. However, their successful application hinges on a thorough understanding of their storage and stability characteristics. Premature cleavage or unexpected migration of silyl groups can lead to side reactions, impurities, and overall failure of a synthetic route. This in-depth technical guide provides a comprehensive overview of the core principles governing the stability of silyl-protected nucleosides, supported by quantitative data, detailed experimental protocols, and logical workflows to aid in the selection and handling of these critical intermediates.

The Silyl Protecting Group Armory: A Spectrum of Stability

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater stability by impeding the approach of reagents that would cleave the silicon-oxygen bond. The most commonly employed silyl protecting groups for nucleosides, in increasing order of stability, include:

-

Trimethylsilyl (TMS): Highly labile and sensitive to mild acidic conditions and even chromatography on silica gel. It is typically used for transient protection.

-

Triethylsilyl (TES): More stable than TMS but still relatively easy to remove.

-

tert-Butyldimethylsilyl (TBDMS or TBS): A widely used protecting group that offers a good balance of stability and ease of removal. It is stable to a broad range of reaction conditions.

-

Triisopropylsilyl (TIPS): A very sterically hindered group, providing high stability to both acidic and basic conditions. It is often employed for the selective protection of primary alcohols.

-

tert-Butyldiphenylsilyl (TBDPS): Extremely stable to acidic conditions due to its significant steric bulk, often surpassing the stability of TIPS under these conditions.

A more recent and highly valuable protecting group in RNA synthesis is the [(triisopropylsilyl)oxy]methyl (TOM) group. This group exhibits high stability to all reaction conditions typically applied during oligonucleotide assembly and is resistant to the basic and weakly acidic conditions that can trouble other silyl ethers. A key advantage of the TOM group is its prevention of the 2'- to 3'-silyl migration that can be a significant issue with groups like TBDMS.

Quantitative Stability Data: A Comparative Analysis

The selection of an appropriate silyl protecting group requires a quantitative understanding of its lability under various conditions. The following tables summarize the relative stability of common silyl ethers in acidic and basic media.

Table 1: Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis

| Silyl Ether | Relative Rate of Cleavage |

| TMS | 1 |

| TES | 64 |

| TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

Table 2: Relative Stability of Silyl Ethers to Base-Catalyzed Hydrolysis

| Silyl Ether | Relative Rate of Cleavage |

| TMS | 1 |

| TES | 10-100 |

| TBDMS | ~20,000 |

| TBDPS | ~20,000 |

| TIPS | 100,000 |

It is important to note that these are relative rates and the absolute rate of cleavage will depend on the specific substrate, solvent, temperature, and reagent used.

Silyl Group Migration: A Potential Pitfall

A significant challenge in the chemistry of ribonucleosides is the potential for silyl group migration between the 2'- and 3'-hydroxyl groups. This isomerization can lead to a mixture of products and complicate purification and subsequent reactions. The migration is often catalyzed by basic conditions and can also occur on silica gel surfaces. The use of more sterically hindered silyl groups can reduce the rate of migration. As previously mentioned, the TOM protecting group is designed to prevent this migration.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of a silyl-protected nucleoside is crucial for process development and ensuring the quality of synthetic intermediates. This typically involves forced degradation studies and the use of stability-indicating analytical methods.

Protocol 1: Forced Degradation Study of a Silyl-Protected Nucleoside

Objective: To evaluate the stability of a silyl-protected nucleoside under various stress conditions to identify potential degradation pathways and products.

Materials:

-

Silyl-protected nucleoside

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable buffer component for HPLC)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare a stock solution of the silyl-protected nucleoside in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-